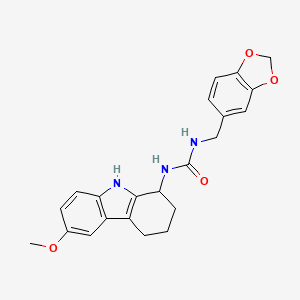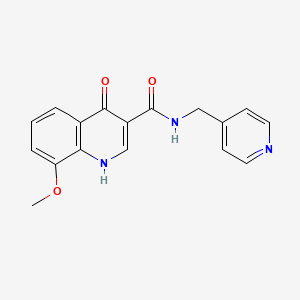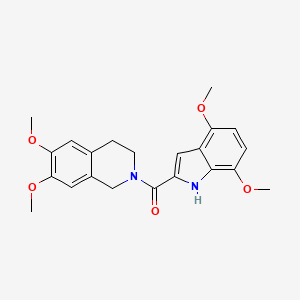![molecular formula C16H15FN4O2 B10988162 6-fluoro-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10988162.png)
6-fluoro-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinolone class. This compound is characterized by its unique structure, which includes a fluorine atom, a pyrazole ring, and a quinoline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the pyrazole ring: This involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.
Coupling of the pyrazole and quinoline moieties: This step can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
6-fluoro-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide: Lacks the pyrazole ring.
4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide: Lacks the fluorine atom.
6-fluoro-4-oxo-N-[1-(methyl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide: Has a methyl group instead of an isopropyl group.
Uniqueness
The presence of both the fluorine atom and the pyrazole ring in 6-fluoro-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide contributes to its unique chemical properties and potential biological activities. These structural features can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C16H15FN4O2 |
|---|---|
Molecular Weight |
314.31 g/mol |
IUPAC Name |
6-fluoro-4-oxo-N-(2-propan-2-ylpyrazol-3-yl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H15FN4O2/c1-9(2)21-14(5-6-19-21)20-16(23)12-8-18-13-4-3-10(17)7-11(13)15(12)22/h3-9H,1-2H3,(H,18,22)(H,20,23) |
InChI Key |
BXHOSEAEUKLQRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10988082.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B10988091.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B10988092.png)

![4-chloro-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10988100.png)
![2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B10988122.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(5-methoxy-1H-indol-1-yl)propanamide](/img/structure/B10988130.png)
![2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B10988141.png)

![N-[3-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10988150.png)
![N-(3-acetamidophenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B10988151.png)
![(1-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10988156.png)
![1-(4-{[4-(7H-purin-6-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10988159.png)
